Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
Description
IUPAC Naming and Chemical Designation
The systematic name sodium 2-oxaspiro[3.3]heptane-6-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for spirocyclic compounds. The prefix spiro[3.3] denotes two three-membered rings sharing a single spiro carbon atom, while 2-oxa specifies an oxygen atom in the second position of one ring. The term heptane reflects the seven skeletal atoms in the bicyclic system, and 6-carboxylate indicates the sodium salt of a carboxylic acid group at position six. This nomenclature emphasizes the compound’s heterocyclic spiro architecture, distinguishing it from simpler carbocyclic analogs.
CAS Registry Number (2095409-78-0) and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 2095409-78-0 , a universal identifier for chemical substances. Additional identifiers include:
- Molecular formula : $$ \text{C}7\text{H}{10}\text{NaO}_3 $$ ,
- Molecular weight : 165.14 g/mol (theoretical) or 166.15 g/mol (empirical),
- MDL number : MFCD30493354,
- Synonym : 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1).
These identifiers facilitate precise referencing in chemical databases and regulatory documents.
Structural Classification Within Spirocyclic Compounds
This compound belongs to the heterospirocyclic subclass due to the oxygen atom in one ring. Its spiro carbon connects two three-membered rings: one carbocyclic (three carbons) and one oxacyclic (two carbons and one oxygen). This classification differentiates it from fully carbocyclic spiro compounds like spiropentane or spiropentadiene. The sodium carboxylate group introduces ionic character, enhancing water solubility compared to neutral spirocycles.
The compound’s rigid spiro framework reduces conformational entropy, a trait leveraged in pharmaceuticals and materials science to stabilize molecular interactions. Its structural hybridity—combining a spirocyclic core with a polar carboxylate—exemplifies modern efforts to balance lipophilicity and solubility in drug design.
Properties
IUPAC Name |
sodium;2-oxaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCARXUNPYMJORB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Spirocyclic Ketone Reactivity
The most prevalent method involves the reaction of spirocyclic ketones with sodium hydroxide under controlled conditions. This approach leverages the nucleophilic attack of hydroxide ions on the ketone carbonyl, facilitating ring closure and formation of the spirocyclic structure, followed by carboxylation to introduce the carboxylate group.
- Reacting spirocyclic ketones with sodium hydroxide in aqueous or alcoholic media.
- Controlled heating to promote ring closure.
- Carboxylation using carbon dioxide or other carboxylating agents.
- This method is scalable and cost-effective for industrial production.
- Reaction conditions such as temperature, solvent, and base concentration significantly influence yield and purity.
Two-Step Synthesis Involving Oxetane Intermediates
A more advanced route involves the synthesis of oxetane derivatives followed by ring-opening and functionalization:
- Step 1: Formation of oxetane rings through cyclization of appropriate precursors, often using dehydrating agents or photochemical methods.
- Step 2: Ring-opening of oxetanes with nucleophiles like sodium hydroxide, leading to the formation of the desired carboxylate.
- This route offers high regioselectivity and control over stereochemistry.
- Optimization of reaction parameters such as solvent (e.g., THF, DMSO) and temperature (around 0-20°C for reduction steps) enhances yields.
Reduction and Functional Group Transformation
Another approach involves reduction of related oxaspiro compounds:
- Using lithium aluminum hydride (LiAlH4) to reduce precursor esters or acids.
- Subsequent oxidation or carboxylation to introduce the carboxylate group.
- Reduction steps are performed in inert solvents like tetrahydrofuran (THF) at low temperatures.
- The process yields high purity products suitable for further functionalization.
Multistep Synthesis via Intermediate Compounds
Patented methods describe multi-step syntheses involving:
- Protection of functional groups (e.g., Tosylation).
- Ring closure via nucleophilic substitution or cyclization.
- Final deprotection and salt formation.
- These methods achieve high yields (>80%) and are amenable to scale-up.
- Use of reagents like tert-butyl dicarbonate (BOC2O) and palladium catalysts facilitate efficient synthesis.
Synthesis from Raw Materials Using Organometallic Reagents
Some procedures utilize organometallic reagents such as triphenylphosphine derivatives or trichloromethyl compounds to construct the spiro framework, followed by carboxylation.
- These routes are more complex but allow for precise stereochemical control.
- They are suitable for synthesizing analogs or derivatives with specific functional groups.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct Reaction of Spirocyclic Ketones | NaOH, CO2 | Water/Alcohol | 25-80°C | 60-85 | Cost-effective, scalable |
| Oxetane Intermediate Route | Cyclization precursors, dehydrating agents | THF, DMSO | 0-20°C for reduction | 70-90 | High regioselectivity |
| Reduction of Ester/Acid | LiAlH4 | THF | 0-20°C | 75-95 | High purity products |
| Multi-step Protection & Cyclization | Tosyl chloride, BOC2O | Pyridine, Ethyl acetate | Room temp | 80-90 | Suitable for large scale |
| Organometallic Approach | Phosphonium salts, trichloromethyl reagents | Various | Variable | 50-70 | Stereocontrol |
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic structure, such as carboxylic acids, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This structure allows for specific binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Oxaspiro[3.3]heptane-6-carboxylic Acid
- Molecular formula : C₇H₁₀O₃.
- CAS : 1785069-78-4 .
- Key difference : Lacks the sodium counterion, resulting in lower water solubility compared to the sodium salt.
- Application : Intermediate for synthesizing salts and esters .
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
- Molecular formula : C₉H₁₄O₃.
- CAS : 1523572-08-6.
- Molecular weight : 170.21 g/mol.
- Key difference : Ethyl ester group replaces the carboxylate, enhancing lipophilicity.
- Safety : Hazardous (H302, H315, H319) with warnings for skin/eye irritation .
Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Substituent Variations
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate
- Molecular formula : C₉H₁₃ClO₂.
- Molecular weight : 188.65 g/mol.
- CAS: Not explicitly listed (ChemSpider ID: 71083483).
- Key difference : Chlorine substituent at the 6-position enhances electrophilicity, useful in cross-coupling reactions .
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Heteroatom Variations
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
- Molecular formula : C₁₀H₁₈N₂O₂.
- CAS : 1272412-72-2.
- Key difference : Contains two nitrogen atoms (diazaspiro), enabling hydrogen bonding and metal coordination .
6-Amino-2-oxaspiro[3.3]heptane hydrochloride
- Molecular formula: C₆H₁₁NO·HCl.
- CAS : 1363381-78-5.
- Key difference: Amino group at the 6-position introduces basicity, useful in peptide mimetics .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent/Group | Application |
|---|---|---|---|---|---|
| Sodium 2-oxaspiro[3.3]heptane-6-carboxylate | C₇H₉NaO₃ | 172.13 | 1785069-78-4 | Sodium carboxylate | Pharmaceutical synthesis |
| 2-Oxaspiro[3.3]heptane-6-carboxylic acid | C₇H₁₀O₃ | 142.15 | 1785069-78-4 | Carboxylic acid | Intermediate for salts/esters |
| Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | C₉H₁₄O₃ | 170.21 | 1523572-08-8 | Ethyl ester | Lipophilic prodrug development |
| Methyl 6-chlorospiro[3.3]heptane-2-carboxylate | C₉H₁₃ClO₂ | 188.65 | - | Chlorine | Cross-coupling reactions |
| Benzyl 6-oxospiro[3.3]heptane-2-carboxylate | C₁₅H₁₆O₃ | 244.29 | 1447942-35-9 | Benzyl ester | Steric shielding in drug design |
| tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | C₁₀H₁₈N₂O₂ | 198.26 | 1272412-72-2 | Diazaspiro, tert-butyl | Metal coordination scaffolds |
Biological Activity
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is a unique compound known for its spirocyclic structure, which has garnered attention in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework that allows for specific interactions with biological targets. Its water-soluble nature enhances its applicability in biological assays and therapeutic contexts. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.
The mechanism of action of this compound involves:
- Enzyme Modulation : The lithium ion present in the compound can influence enzyme activity, potentially affecting metabolic pathways.
- Receptor Interaction : The spirocyclic structure allows the compound to fit into specific binding sites on receptors, enhancing selectivity and potency against certain biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Gram-positive Bacteria : Studies have shown effective inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Fungi : The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections.
Anticancer Activity
This compound has been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro studies on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism : The anticancer activity may be attributed to its ability to modulate signaling pathways involved in cell growth and survival, such as the Hedgehog signaling pathway. In comparative studies, it demonstrated IC50 values in the micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
- In Vivo Studies : Animal models have shown reduced inflammation markers following treatment with this compound, suggesting potential therapeutic applications in conditions like arthritis and colitis .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate | High | High | Low |
| Vorinostat (HDAC inhibitor) | Moderate | High | Moderate |
This table highlights the relative activities of this compound compared to other compounds with similar structures.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Huth et al. demonstrated that this compound exhibited significant bactericidal activity against multidrug-resistant strains of bacteria, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics used in clinical settings. -
Cancer Cell Line Research :
In research published by Roy et al., the compound was tested on HepG2 cells, showing a reduction in cell viability by over 70% at concentrations above 10 µM over a 48-hour period, indicating strong potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Sodium 2-oxaspiro[3.3]heptane-6-carboxylate?
- Methodological Answer : The synthesis of spirocyclic carboxylates often involves ring-closing reactions or functional group transformations. For example, analogous compounds like 6-(Bromomethyl)-2-oxaspiro[3.3]heptane are synthesized via cyclization of brominated precursors under basic conditions . For this compound, a plausible route includes hydrolysis of methyl or tert-butyl esters (e.g., methyl 6-oxospiro[3.3]heptane-2-carboxylate) followed by sodium salt formation. Key parameters include:
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and substituent positions. For example, spiro carbons in similar compounds show distinct signals at δ 60–80 ppm in C NMR .
- HPLC-MS : To assess purity and molecular weight (e.g., CHNaO for the sodium salt).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for tert-butyl spirocyclic derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature Sensitivity : Store at 2–8°C in inert atmospheres to prevent decomposition .
- Moisture Control : Hygroscopic nature requires desiccants or vacuum-sealed packaging.
- pH Monitoring : Aqueous solutions should be buffered near neutral pH to avoid ester hydrolysis or salt precipitation .
Advanced Research Questions
Q. How does the spirocyclic framework influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The spiro structure imposes steric constraints, directing reactivity to accessible positions. For example, in 6-(Bromomethyl)-2-oxaspiro[3.3]heptane, the bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents) . For the sodium carboxylate derivative, focus on carboxylate-directed reactions, such as:
Q. What computational strategies can predict the biological activity of this compound?
- Methodological Answer : Computational workflows include:
- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes in tuberculosis treatment, as seen in spirocyclic intermediates for TBI-223 ).
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid .
- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic carboxylates?
- Methodological Answer : Common discrepancies arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms in oxo derivatives .
- Stereochemical Ambiguity : Compare experimental CD spectra with DFT-calculated electronic transitions .
- Impurity Peaks : Employ 2D NMR (HSQC, HMBC) to distinguish minor impurities from main product signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
